Lipophilicity and pKa Differences
6-Nitrobenzo[d]thiazole-2-carbonitrile exhibits a computed XLogP3 of 2.5, a measure of lipophilicity that is significantly higher than the unsubstituted parent compound benzothiazole-2-carbonitrile (CAS 2602-85-9), which has a computed XLogP3 of 1.7 [1][2]. The presence of the 6-nitro group also dramatically lowers the predicted pKa to -4.41±0.10, indicating a strongly electron-deficient heterocyclic core .
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Benzothiazole-2-carbonitrile (CAS 2602-85-9): 1.7 |
| Quantified Difference | Δ = 0.8 logP units (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity (XLogP3) directly influences passive membrane permeability and distribution, making 6NTZC a more suitable scaffold for designing brain-penetrant or intracellular probes compared to the less lipophilic parent compound.
- [1] PubChem. 6-Nitrobenzo[d]thiazole-2-carbonitrile. CID 10632041. XLogP3: 2.5. Accessed April 2026. View Source
- [2] PubChem. 1,3-Benzothiazole-2-carbonitrile. CID 72984. XLogP3: 1.7. Accessed April 2026. View Source
